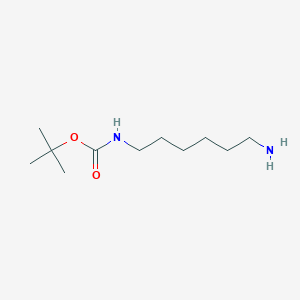
N-Boc-1,6-diaminohexane
Cat. No. B023355
Key on ui cas rn:
51857-17-1
M. Wt: 216.32 g/mol
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09115063B2
Procedure details


tert-Butyl phenyl carbonate (25.60 mL, 138.0 mmoles) was added to a stirred solution of 1,6-diaminohexane (15.30 g, 131.7 mmoles) in absolute EtOH (150 mL) in a 250 mL RB flask. The apparatus was fitted with a condenser and heated to 78° C. overnight under a blanket of nitrogen and then allowed to cool to room temperature. The solvent was stripped off the reaction mixture in vacuo (rotary evaporator) yielding a pale pink oily residue. CH2Cl2 (200 mL) was added to the residue and the resultant solution extracted with 3×200 mL portions of de-ionised water. For each extraction the pH of the aqueous phase was monitored and adjusted with HCl (aq, 2M) such that the pH of the aqueous layer was 3NCH2—), 3.09 (q, 2H, —C(═O)NCH2—), 4.60 (bs, 1H, —C(═O)NH—).




Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:14])(OC1C=CC=CC=1)[O:2][C:3]([CH3:6])([CH3:5])[CH3:4].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22].C(Cl)Cl>CCO>[C:3]([O:2][C:1]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22])=[O:14])([CH3:4])([CH3:5])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)(C)C)(OC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCCCN
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The apparatus was fitted with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in vacuo (rotary evaporator)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a pale pink oily residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resultant solution extracted with 3×200 mL portions of de-ionised water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
For each extraction the pH of the aqueous phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
only required for 1st extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phases were collected in a Erlenmeyer flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing aqueous NaOH (aq, 100 mL, 3M)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with CH2Cl2 (3×150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a volume of ca. 200 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purification protocol for a second time
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
by first extracting with water [3×200 mL, 3 |
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
for 1st extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracting with CH2Cl2 (3×150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stripped to dryness on a rotary evaporator for a period of 20 minutes
|
|
Duration
|
20 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
